molecular formula C10H6ClF3N2 B2980863 2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline CAS No. 1388055-42-2

2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline

Cat. No.: B2980863
CAS No.: 1388055-42-2
M. Wt: 246.62
InChI Key: OICNJIZDHQJRJD-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline (CAS 1388055-42-2) is a versatile quinazoline-based building block specifically designed for research and development, particularly in the field of anticancer agents. The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in several FDA-approved drugs . This compound features a reactive 2-chloro group and a 4-methyl substituent on the quinazoline core, making it a valuable intermediate for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions . The electron-withdrawing trifluoromethyl group at the 7-position is a critical structural feature, often incorporated to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of lead compounds in drug discovery . Researchers utilize this chemical in the synthesis of novel 4-anilinoquinazoline derivatives, a class of compounds known to function as potent protein kinase inhibitors . These inhibitors are crucial for targeting signal transduction pathways in cancer cells, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) . Beyond oncology research, quinazoline derivatives are also employed in the development of chemosensors for detecting metal ions and biomolecules due to their luminescent properties . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not for human or veterinary use. Handle with care; refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

2-chloro-4-methyl-7-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c1-5-7-3-2-6(10(12,13)14)4-8(7)16-9(11)15-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICNJIZDHQJRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloro-5-methylbenzoic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminoquinazoline derivative, while oxidation might lead to the formation of quinazoline N-oxides .

Scientific Research Applications

2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

The following analysis compares 2-chloro-4-methyl-7-(trifluoromethyl)quinazoline with analogous compounds from literature, focusing on substituent positions, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) Reference
This compound Cl (2), CH₃ (4), CF₃ (7) C₁₀H₇ClF₃N₂ Not reported Not available in evidence N/A
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline Cl (4), OCH₃ (7), CF₃ (2) C₁₀H₆ClF₃N₂O Not reported IR: 2209 cm⁻¹ (alkyne stretch)
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) Cl (4), 4-Cl-C₆H₄ (2), Ph-CC- (6) C₂₂H₁₃Cl₂N₂ 214–215 δH: 8.56 (d, J = 9.0 Hz, 2H)
4-Chloro-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline (4d) Cl (4), 4-OCH₃-C₆H₄ (2), Ph-CC- (6) C₂₃H₁₆ClN₂O 170–172 δC: 55.4 (OCH₃), 160.3 (C-O)
4-(4-Chloro-2-phenylquinazolin-6-yl)but-3-yn-1-ol (4e) Cl (4), Ph (2), HO(CH₂)₂C≡C- (6) C₁₈H₁₄ClN₂O 139–141 νmax: 3218 cm⁻¹ (OH stretch)

Key Observations

Substituent Position Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound at position 7 contrasts with its placement at position 2 in the 4-chloro-7-methoxy derivative . EWGs at position 7 may enhance electrophilicity at adjacent positions, favoring nucleophilic substitution reactions. Methyl vs.

Physicochemical Properties :

  • Melting Points : Derivatives with bulky substituents (e.g., phenylethynyl in 4c) exhibit higher melting points (>200°C) due to enhanced crystal packing . The target compound’s methyl and CF₃ groups may result in a moderate melting point, though experimental data is lacking.
  • Spectral Signatures : The absence of hydroxyl or alkyne groups in the target compound distinguishes it from derivatives like 4e, which show characteristic IR stretches (e.g., 3218 cm⁻¹ for -OH) .

Synthetic Methodologies: Palladium-catalyzed Sonogashira coupling is common for introducing alkynyl groups (e.g., in 4c–4f) . The target compound’s synthesis may require regioselective chlorination and trifluoromethylation, leveraging catalysts like CuI or Pd(PPh₃)₂Cl₂.

Biological Activity

2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-angiogenic therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The introduction of trifluoromethyl groups has been shown to enhance cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 2.44 to 9.43 μM for related quinazoline derivatives against HepG2 and HCT-116 cell lines, suggesting that modifications at the trifluoromethyl position can improve binding affinity and cytotoxic activity .

CompoundCell LineIC50 (μM)
This compoundHepG26.29
Similar DerivativeHCT-1162.44

The mechanism of action for quinazoline derivatives often involves inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) have shown promising results. The trifluoromethyl moiety is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies

  • VEGFR Inhibition : A study evaluated the activity of various quinazoline derivatives against VEGFR-2, revealing that modifications at specific positions significantly affected their inhibitory potency. Compounds with bulky halogen atoms exhibited higher inhibition rates, with one derivative showing an IC50 value as low as 36.78 nM under hypoxic conditions .
  • Antiproliferative Activity : In another investigation, a series of quinazoline analogs were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-468). The results demonstrated that certain substitutions led to enhanced antiproliferative effects compared to standard treatments like gefitinib .

Comparative Analysis with Similar Compounds

Quinazolines are often compared based on their structural modifications and resultant biological activities. The following table summarizes key findings from various studies:

Compound TypeActivity FocusNotable Findings
4-AnilinoquinazolinesEGFR/VEGFR InhibitionElectron-withdrawing groups enhance activity .
TriazoloquinazolinesCytotoxicityTrifluoromethyl increases binding affinity .
Substituted QuinazolinesAnticancerSignificant activity against multiple cancer types .

Q & A

Q. What are the established synthetic routes for 2-chloro-4-methyl-7-(trifluoromethyl)quinazoline, and what key intermediates are involved?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, trifluoromethylquinazoline derivatives are prepared from precursors like 5-chloro-2-nitrobenzoic acid through hydrolysis, reduction, and cyclization steps. Chloroacetonitrile and HCl gas in anhydrous conditions are critical for introducing the chloromethyl group at position 2 . Key intermediates include 2-chloromethyl-4-methylquinazoline, which can undergo further substitution or coupling reactions with amines or aryl groups under basic conditions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹). For example, in related quinazoline derivatives, ¹H NMR peaks at δ 8.5–7.4 ppm confirm aromatic protons, and ¹³C NMR signals at ~160–150 ppm indicate quinazoline ring carbons .

Q. How is the antitumor activity of this compound evaluated in preliminary studies?

Antitumor potential is assessed using methyl thiazolyl tetrazolium (MTT) assays against human cancer cell lines (e.g., MCF-7, A549, PC-3). IC₅₀ values are calculated to compare potency. For instance, trifluoromethylquinazoline derivatives exhibit IC₅₀ ranges of 5–50 μM, with selectivity determined via parallel testing on non-cancerous cell lines .

Advanced Research Questions

Q. How can structural modifications at positions 2 and 4 enhance biological activity or reduce toxicity?

Structure-Activity Relationship (SAR) studies reveal that:

  • Position 2 : Replacement of the chlorine atom with bulkier substituents (e.g., aryl groups) improves kinase inhibition but may reduce solubility.
  • Position 4 : Methyl groups enhance metabolic stability, while trifluoromethyl groups increase lipophilicity and target binding affinity .
  • Position 7 : Trifluoromethyl groups contribute to electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

Discrepancies in IC₅₀ values (e.g., higher potency in MCF-7 vs. A549) may arise from variations in cellular uptake or target expression. To address this:

  • Perform target engagement assays (e.g., Western blotting for EGFR inhibition).
  • Use molecular docking to predict binding modes with specific kinases (e.g., EGFR, VEGFR).
  • Validate results with knockout cell lines to confirm mechanism specificity .

Q. What catalytic systems optimize coupling reactions for functionalizing this quinazoline scaffold?

Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) with Cs₂CO₃ as a base enable efficient Sonogashira or Suzuki couplings. For example, phenylacetylene coupling at position 6 achieves 75–90% yields in THF at 40–60°C . Copper(I) iodide is critical for alkyne-azide cycloadditions in click chemistry applications .

Q. How do solvent polarity and reaction temperature influence cyclization efficiency?

Anhydrous polar aprotic solvents (e.g., DMF, THF) at 80–100°C promote cyclization by stabilizing transition states. Lower temperatures (<60°C) favor intermediate isolation, while higher temperatures (>100°C) risk decomposition. For example, cyclization of 2-chloromethyl intermediates in DMF at 90°C achieves >85% yields .

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